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molecular formula C10H6N2 B1310431 3-Isoquinolinecarbonitrile CAS No. 26947-41-1

3-Isoquinolinecarbonitrile

Cat. No. B1310431
M. Wt: 154.17 g/mol
InChI Key: GXXBVBVNGMCFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04419355

Procedure details

The starting substance is prepared as follows: To a mixture of 0.62 g (26 millimoles) of metallic magnesium and 8 ml of anhydrous ether a solution of 5.0 g (26 millimoles) of 4-chloro-bromobenzene in ether is dropwise added, the Grignard solution thus-obtained is admixed with 3.1 g (20 millimoles) of 3-cyano-isoquinoline, and the reaction mixture is stirred at room temperature for an hour. The Grignard complex is decomposed with an ammonium chloride solution, the solvent is distilled off and the residue is recrystallized from ethanol. 3.2 g (60%) of 3-(4-chlorobenzoyl)-isoquinoline imine are obtained.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[Cl:2][C:3]1[CH:8]=[CH:7][C:6](Br)=[CH:5][CH:4]=1.[C:10]([C:12]1[N:13]=[CH:14][C:15]2[C:20]([CH:21]=1)=[CH:19][CH:18]=[CH:17][CH:16]=2)#[N:11].[Cl-].[NH4+]>CCOCC>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:10](=[NH:11])[C:12]2[N:13]=[CH:14][C:15]3[C:20]([CH:21]=2)=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
[Mg]
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C(#N)C=1N=CC2=CC=CC=C2C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting substance is prepared
ADDITION
Type
ADDITION
Details
is dropwise added
CUSTOM
Type
CUSTOM
Details
the Grignard solution thus-obtained
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(C=2N=CC3=CC=CC=C3C2)=N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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